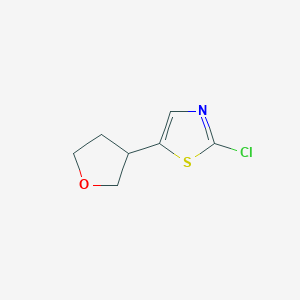

2-Chloro-5-(oxolan-3-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-chloro-5-(oxolan-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDWUFCIPUVBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Derivatization Strategies of 2 Chloro 5 Oxolan 3 Yl 1,3 Thiazole

Reactivity of the 2-Chloro Substituent

The chloro-substituent at the C2 position of the thiazole (B1198619) ring is the primary site for transformations involving the aromatic core. The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms activates the C2 position, making the chlorine atom a viable leaving group for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C2

The 2-chlorothiazole (B1198822) core is susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate, which then expels the chloride ion to yield the substituted product. Chloroarenes bearing electron-withdrawing groups are known to undergo nucleophilic substitution smoothly. mdpi.com This pathway allows for the direct introduction of a wide range of functional groups at the C2 position.

Common nucleophiles that are expected to react with 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole include amines, alkoxides, and thiols. These reactions typically proceed under basic conditions, often with heating, to facilitate the displacement of the chloride.

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Heat | 2-(Dialkylamino)-5-(oxolan-3-yl)-1,3-thiazole |

| Alcohol (ROH) | Strong Base (e.g., NaH, NaOR) | 2-(Alkoxy)-5-(oxolan-3-yl)-1,3-thiazole |

| Thiol (RSH) | Base (e.g., NaH, NaSR) | 2-(Alkylthio)-5-(oxolan-3-yl)-1,3-thiazole |

Metal-Catalyzed Cross-Coupling Reactions at C2 (e.g., Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. The C2-Cl bond of the thiazole ring is a suitable electrophilic partner for several such transformations, enabling the introduction of aryl, vinyl, alkyl, and alkynyl groups.

Suzuki Coupling: This reaction involves the coupling of the chloro-thiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used to synthesize biaryl compounds and is known for its tolerance of a wide variety of functional groups. nih.govyoutube.com

Stille Coupling: The Stille reaction couples the chloro-thiazole with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly versatile due to the stability of organostannanes, though the toxicity of tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org Selective Stille couplings have been demonstrated on other chloro-substituted heterocyclic systems. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. chem-station.comsigmaaldrich.com Negishi couplings are known for their high reactivity and functional group tolerance, and methods for the cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides have been developed. chem-station.comnih.gov

Sonogashira Coupling: To introduce an alkynyl substituent, the Sonogashira coupling is employed, which pairs the chloro-thiazole with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a vital tool for creating conjugated enynes and arylalkynes. libretexts.orgnih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at C2

| Reaction Name | Nucleophilic Reagent | Typical Catalyst/Conditions | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ (Aryl boronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-5-(oxolan-3-yl)-1,3-thiazole |

| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-5-(oxolan-3-yl)-1,3-thiazole |

| Negishi Coupling | R-ZnCl (Organozinc reagent) | Pd(0) or Ni(0) catalyst | 2-Substituted-5-(oxolan-3-yl)-1,3-thiazole |

| Sonogashira Coupling | RC≡CH (Terminal alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-(Alkynyl)-5-(oxolan-3-yl)-1,3-thiazole |

Reductive Dehalogenation Pathways

In some synthetic strategies, it may be necessary to remove the chloro-substituent and replace it with a hydrogen atom. This transformation, known as reductive dehalogenation, can be accomplished through several methods. wikipedia.org Catalytic hydrogenation is a common approach, typically employing hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.orgcolab.ws This method is often chemoselective, allowing for the reduction of the C-Cl bond in the presence of other functional groups. organic-chemistry.orgcolab.ws Alternative, transition-metal-free methods using various hydride sources may also be applicable. organic-chemistry.org

Reactivity of the Oxolan-3-yl Substituent

The oxolane (tetrahydrofuran) ring offers a secondary site for derivatization, distinct from the thiazole core. Its reactivity is centered on C-H functionalization and ring-opening reactions.

Functionalization of the Tetrahydrofuran (B95107) Ring System

Direct functionalization of C-H bonds is a powerful strategy for modifying saturated heterocyclic rings like tetrahydrofuran. nih.gov While the C3 position is already substituted, the remaining C-H bonds, particularly at the C2 and C5 positions (alpha to the ether oxygen), are potential targets for radical or metal-catalyzed reactions. rsc.orgthieme-connect.com For instance, photocatalytic methods have been developed for the site-selective activation of the α-C–H bond of tetrahydrofuran for cross-coupling reactions. rsc.org Zinc-mediated C-H activation has also been reported. rsc.org Applying these methods to this compound could lead to the introduction of new substituents directly onto the oxolane ring, creating complex polycyclic structures or adding new functional handles.

Ring-Opening Reactions of the Oxolane Moiety

The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving Lewis acids or strong Brønsted acids. mdpi.comnih.gov Activation of the ether oxygen by a Lewis acid makes the α-carbons susceptible to nucleophilic attack, leading to cleavage of a C-O bond. mdpi.comresearchgate.net This strategy transforms the cyclic ether into a linear chain containing hydroxyl and other functional groups, depending on the nucleophile used. A variety of Lewis acids, including those based on tin, titanium, and boron, have been employed to mediate such transformations. mdpi.comnih.govnih.govacs.org

Table 3: Potential Ring-Opening Reactions of the Oxolane Moiety

| Reagent/Conditions | Nucleophile | Expected Product Type |

| Lewis Acid (e.g., BCl₃, SnCl₄) + Acyl Halide (RCOCl) | Chloride (from RCOCl) | 4-Chloro-2-(2-chloro-1,3-thiazol-5-yl)butyl acetate (B1210297) |

| Strong Acid (e.g., HBr) | Bromide | 4-Bromo-2-(2-chloro-1,3-thiazol-5-yl)butan-1-ol |

| Frustrated Lewis Pairs (FLPs) | Hydride, Amine, etc. | Functionalized butanol derivative |

Reactivity of the 1,3-Thiazole Ring System

Beyond substitution at the C2 position, the thiazole ring itself possesses distinct reactivity patterns that can be exploited for further derivatization.

The thiazole ring is generally considered electron-deficient and is therefore less reactive towards electrophiles than rings like furan (B31954) or thiophene. The most electron-rich position, and thus the most favorable for electrophilic attack, is C5. pharmaguideline.com In this compound, this position is already substituted. The remaining open position, C4, is significantly less reactive. Electrophilic substitution at C4 is challenging and typically requires harsh conditions or the presence of strongly activating groups, which are absent in this molecule. Reactions like nitration, halogenation, or Friedel-Crafts acylation at the C4 position are generally not facile for 2,5-disubstituted thiazoles. pharmaguideline.comslideshare.net

This section is applicable only to the C4-H position, as the C2 and C5 positions are substituted. The proton at C2 is the most acidic on an unsubstituted thiazole ring and is readily removed by strong bases. pharmaguideline.com With the C2 position blocked by a chlorine atom, attention turns to the C4-H proton. While significantly less acidic than the C2-H proton, deprotonation at C4 can be achieved using very strong organometallic bases such as n-butyllithium or lithium diisopropylamide (LDA), typically at low temperatures. The resulting C4-lithiated species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, or CO₂) to introduce a range of functional groups at this position. This strategy provides a pathway to tri-substituted thiazole derivatives that are otherwise difficult to access.

The lone pair of electrons on the nitrogen atom at position 3 (N3) is available for reaction with electrophiles, making N-alkylation a common and predictable transformation for thiazoles. pharmaguideline.com Reaction of this compound with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates leads to the formation of quaternary N-alkylthiazolium salts. wikipedia.org These salts are ionic compounds with increased water solubility and modified electronic properties. The formation of the thiazolium cation further activates the ring, particularly the C2 position, towards certain chemical reactions. wikipedia.org

| Alkylating Agent | Product Structure | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) |  | 2-Chloro-3-methyl-5-(oxolan-3-yl)-1,3-thiazolium iodide |

| Benzyl Bromide (BnBr) |  | 3-Benzyl-2-chloro-5-(oxolan-3-yl)-1,3-thiazolium bromide |

| Ethyl Bromoacetate (BrCH₂CO₂Et) |  | 3-(2-Ethoxy-2-oxoethyl)-2-chloro-5-(oxolan-3-yl)-1,3-thiazolium bromide |

Due to its aromatic stabilization, the thiazole ring is generally a reluctant participant in cycloaddition reactions. wikipedia.org However, under specific conditions, it can undergo such transformations.

Diels-Alder Reactions ([4+2] Cycloaddition): Thiazoles can function as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles like alkynes at elevated temperatures. These reactions are often followed by a retro-Diels-Alder step involving the extrusion of sulfur to yield a pyridine (B92270) ring as the final product. wikipedia.org

[3+2] Cycloaddition: The formation of a thiazolium ylide (by deprotonation of an N-alkylthiazolium salt) can create a 1,3-dipole, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles. This approach is a powerful tool for constructing complex, fused heterocyclic systems. rsc.orgmdpi.com

Rational Design of Derivatives through Targeted Chemical Modifications

The varied reactivity of this compound allows for the rational design of new chemical entities with tailored properties. A systematic approach to derivatization can be employed to explore the chemical space around this scaffold, which is a common strategy in medicinal chemistry for developing new therapeutic agents. bohrium.comresearchgate.netpensoft.net

A multi-pronged derivatization strategy can be envisioned:

C2 Position: Utilize the robust SNAr and palladium-catalyzed cross-coupling reactions to generate a large library of analogues with diverse substituents (amines, ethers, thiols, aryls, etc.).

N3 Position: Employ N-alkylation to introduce a variety of groups, which can modulate solubility, steric bulk, and electronic properties. This also provides access to thiazolium salts for further reactions.

C4 Position: Although more challenging, a strategy involving C4-lithiation followed by quenching with a selected panel of electrophiles can introduce substituents at the last available ring position.

By combining these approaches, chemists can systematically modify each position of the thiazole ring to optimize the properties of the resulting molecules for specific applications.

| Target Position | Reaction Type | Example Reagents | Resulting Functional Group/Moiety |

|---|---|---|---|

| C2 | Nucleophilic Aromatic Substitution (SNAr) | Anilines, Alkylamines, Thiols, Alkoxides | -NHAr, -NHR, -SR, -OR |

| C2 | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl, Heteroaryl |

| N3 | N-Alkylation | Alkyl halides, Benzyl halides | N⁺-Alkyl, N⁺-Benzyl (Thiazolium salt) |

| C4 | Deprotonation/Electrophilic Quench | 1. n-BuLi; 2. DMF, R₂CO, Br₂ | -CHO, -C(OH)R₂, -Br |

Structural Elucidation and Spectroscopic Characterization of this compound Derivatives

The definitive structural analysis of novel heterocyclic compounds such as this compound is critically dependent on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide detailed insights into the molecular framework, connectivity, and elemental composition of the molecule. This article outlines the expected spectroscopic characteristics and the application of these analytical methods for the unequivocal structural confirmation of the title compound.

Structural Elucidation and Spectroscopic Characterization of 2 Chloro 5 Oxolan 3 Yl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Spectral Analysis of Thiazole (B1198619) and Oxolane Protons

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the single proton on the thiazole ring and the seven protons of the oxolane (tetrahydrofuran) moiety.

The thiazole proton (H-4) is expected to appear as a sharp singlet in the downfield region, typically between δ 7.0-8.0 ppm. libretexts.org This significant downfield shift is attributed to the deshielding effects of the aromatic thiazole ring and the adjacent sulfur and nitrogen heteroatoms.

The protons on the oxolane ring would present more complex signals due to spin-spin coupling.

The methine proton at the C-3' position (the point of attachment to the thiazole ring) is expected to be a multiplet in the range of δ 3.5-4.5 ppm.

The methylene (B1212753) protons at the C-2' and C-5' positions, being adjacent to the ring oxygen, are predicted to resonate between δ 3.7-4.2 ppm. openochem.org

The methylene protons at the C-4' position would likely appear further upfield, around δ 2.0-2.5 ppm. openochem.org Due to the chiral center at C-3', the methylene protons at C-2' and C-4' are diastereotopic, meaning they are chemically non-equivalent and would likely appear as distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 (Thiazole) | 7.0 - 8.0 | s (singlet) |

| H-3' (Oxolane) | 3.5 - 4.5 | m (multiplet) |

| H-2' (Oxolane) | 3.8 - 4.2 | m (multiplet) |

| H-5' (Oxolane) | 3.7 - 4.1 | m (multiplet) |

| H-4' (Oxolane) | 2.0 - 2.5 | m (multiplet) |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all seven unique carbon atoms in the molecule. The carbon atoms of the thiazole ring are expected to resonate at lower field due to their aromaticity and the influence of the heteroatoms.

C-2 (Thiazole): Attached to both chlorine and nitrogen, this carbon would be significantly deshielded, with a predicted chemical shift in the range of δ 150-155 ppm.

C-4 (Thiazole): This carbon, bonded to a hydrogen, is expected around δ 115-125 ppm.

C-5 (Thiazole): The carbon atom bonded to the oxolane substituent would likely appear in the δ 135-145 ppm range.

Oxolane Carbons: The chemical shifts for the oxolane ring carbons are generally found at higher field. C-2' and C-5', being adjacent to oxygen, would be in the δ 65-75 ppm range. spectrabase.comchemicalbook.com C-3' and C-4' would be expected in the δ 30-45 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | 150 - 155 |

| C-4 (Thiazole) | 115 - 125 |

| C-5 (Thiazole) | 135 - 145 |

| C-2' (Oxolane) | 68 - 75 |

| C-5' (Oxolane) | 65 - 72 |

| C-3' (Oxolane) | 35 - 45 |

| C-4' (Oxolane) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations. ipb.ptresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. emerypharma.com It would be instrumental in confirming the connectivity within the oxolane ring by showing correlations between H-3' and the protons at H-2' and H-4', as well as between adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. libretexts.org This allows for the definitive assignment of proton signals to their corresponding carbon signals, for instance, linking the singlet at δ ~7.5 ppm to the C-4 carbon of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting the thiazole and oxolane rings. youtube.com Key expected correlations would include:

A correlation between the thiazole proton (H-4) and the thiazole carbons C-5 and C-2.

Correlations between the oxolane protons (H-3', H-2', H-4') and the thiazole carbon C-5, which would unequivocally confirm the substitution site.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental formula of the compound, while its fragmentation pattern offers corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion. For this compound, the molecular formula is C₇H₈ClNOS. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would confirm the elemental composition. Furthermore, the presence of one chlorine atom would result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion (M+) peak.

Fragmentation Pattern Analysis for Structural Features

Under electron ionization (EI), the molecule will fragment in a predictable manner, providing clues about its structural components. The analysis of these fragments helps to confirm the presence of the thiazole and oxolane moieties. researchgate.netsapub.org

Key expected fragmentation pathways include:

Cleavage of the C-C bond between the rings: This would lead to two primary fragments: the 2-chloro-1,3-thiazole radical cation and the oxolan-3-yl cation.

Fragmentation of the oxolane ring: The oxolane ring can undergo characteristic cleavages, such as the loss of ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) from the parent ion or subsequent fragments. acs.orgnih.gov

Fragmentation of the thiazole ring: Thiazole rings are known to fragment via cleavage of the C-S and C-N bonds, which would yield smaller, characteristic ions. researchgate.net

Loss of Chlorine: The loss of a chlorine radical from the molecular ion is another plausible fragmentation pathway.

Table 3: Plausible Mass Fragments for this compound

| m/z (for ³⁵Cl) | Plausible Fragment Identity |

|---|---|

| 193 | [M]⁺, Molecular Ion |

| 158 | [M - Cl]⁺ |

| 122 | [2-chloro-5-methyl-thiazole fragment]⁺ |

| 71 | [C₄H₇O]⁺, Oxolanyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

Identification of Characteristic Vibrational Modes for Thiazole and Oxolane Rings

The IR spectrum of this compound is expected to be complex, exhibiting characteristic vibrations from both the thiazole and the oxolane (tetrahydrofuran) ring systems.

The thiazole ring , being an aromatic heterocycle, displays several characteristic vibrational modes. These include ring stretching vibrations (ν), in-plane bending vibrations (β), and out-of-plane bending vibrations (γ). The C=N and C=C stretching vibrations typically appear in the 1650-1400 cm⁻¹ region. The C-S stretching vibrations are often found in the fingerprint region, which can be complex to assign. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, also contribute to the spectrum, generally appearing in the 1300-1000 cm⁻¹ range.

The oxolane ring (tetrahydrofuran) is a saturated five-membered heterocycle. Its most characteristic vibrations are associated with the C-O-C ether linkage. The asymmetric stretching (ν_as(C-O-C)) is typically a strong band appearing around 1150-1050 cm⁻¹, while the symmetric stretch (ν_s(C-O-C)) is weaker and found at a slightly higher frequency. The ring also exhibits various CH₂ scissoring, wagging, and twisting modes in the 1470-1250 cm⁻¹ region. Low-frequency ring puckering and deformation modes are also characteristic of the oxolane structure, often appearing below 1000 cm⁻¹.

Analysis of Functional Group Stretching and Bending Frequencies

Beyond the skeletal modes of the rings, the specific functional groups of this compound give rise to distinct absorption bands. These vibrations are crucial for confirming the presence of key structural components. The expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Thiazole C-H | Stretching (ν) | ~3100-3050 | Weak to Medium |

| Oxolane C-H | Stretching (ν) | 2980-2850 | Medium to Strong |

| Thiazole Ring | C=N & C=C Stretching (ν) | 1600-1450 | Medium to Strong |

| Oxolane CH₂ | Scissoring (δ) | 1470-1440 | Medium |

| Thiazole Ring | In-plane Bending (β) | 1350-1100 | Medium |

| Oxolane C-O-C | Asymmetric Stretching (ν_as) | 1150-1050 | Strong |

| Thiazole C-S | Stretching (ν) | 900-650 | Weak to Medium |

| C-Cl | Stretching (ν) | 800-600 | Medium to Strong |

| Thiazole C-H | Out-of-plane Bending (γ) | 900-700 | Medium to Strong |

The C-H stretching vibrations are clearly distinguished, with the aromatic C-H of the thiazole ring appearing at a higher frequency (>3000 cm⁻¹) than the aliphatic C-H bonds of the oxolane ring (<3000 cm⁻¹). The C-Cl stretch is expected in the lower frequency region of the spectrum. The strong absorption from the asymmetric C-O-C stretch of the oxolane ring is often one of the most prominent peaks in the spectrum for such molecules.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The diffraction pattern produced is dependent on the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles are determined with high precision.

For a compound like this compound, obtaining single crystals suitable for analysis would be the first critical step. This is typically achieved through slow evaporation of a saturated solution in an appropriate solvent. The resulting structural data would confirm the connectivity of the thiazole and oxolane rings and establish the stereochemistry and conformation of the molecule in the solid state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Although a crystal structure for the title compound is not publicly available, the structure of the closely related compound 2-chloro-5-(chloromethyl)-1,3-thiazole provides a reliable model for the geometric parameters of the 2-chloro-1,3-thiazole core. nih.govresearchgate.net The thiazole ring in this analogue is planar, and similar planarity is expected for the title compound. nih.govresearchgate.net The key bond lengths and angles are presented below as a predictive model.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths (Å) | ||

| S1—C2 | 1.700 (4) | |

| S1—C5 | 1.714 (4) | |

| N3—C2 | 1.306 (5) | |

| N3—C4 | 1.378 (5) | |

| C4—C5 | 1.357 (5) | |

| C2—Cl1 | 1.713 (4) | |

| **Bond Angles (°) ** | ||

| C2—S1—C5 | 89.6 (2) | |

| C2—N3—C4 | 110.3 (3) | |

| S1—C2—N3 | 116.4 (3) | |

| N3—C4—C5 | 115.1 (4) | |

| S1—C5—C4 | 108.6 (3) | |

| S1—C2—Cl1 | 120.3 (3) | |

| N3—C2—Cl1 | 123.3 (3) | |

| Data from the crystal structure of 2-chloro-5-(chloromethyl)-1,3-thiazole. nih.govresearchgate.net |

The bond lengths within the thiazole ring indicate partial double-bond character throughout, consistent with its aromaticity. The C2-Cl1 bond length is typical for a chlorine atom attached to an sp²-hybridized carbon. The internal angles of the five-membered ring sum to approximately 540°, confirming its planarity. The dihedral angles involving the oxolane substituent would define its orientation relative to the thiazole ring.

Investigation of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline this compound would be dictated by a variety of non-covalent intermolecular interactions. The presence of heteroatoms (N, S, O, Cl) and C-H bonds creates multiple opportunities for structure-directing interactions.

Key potential interactions include:

Hydrogen Bonds: Although lacking classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to be significant. The ether oxygen of the oxolane ring and the nitrogen atom of the thiazole ring are potent hydrogen bond acceptors.

Halogen Bonding: The chlorine atom at the C2 position can act as a halogen bond donor, forming interactions with electron-rich atoms like the nitrogen or sulfur of a neighboring thiazole ring (C-Cl···N or C-Cl···S). These interactions are known to play a significant role in the crystal engineering of halogenated compounds. rsc.org

van der Waals Forces: Dispersive forces provide a general, non-directional contribution to the crystal packing energy.

The interplay of these diverse and directional interactions would determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

Purity Assessment and Chromatographic Techniques

The determination of purity for this compound and its derivatives is crucial for ensuring the quality and consistency of the compound for any subsequent use. A combination of chromatographic and spectroscopic methods is typically employed to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile and thermally labile compounds like thiazole derivatives. A reversed-phase HPLC method would be the most probable approach for this compound.

Stationary Phase: A C18 column (octadecylsilyl silica (B1680970) gel) is a common choice for separating compounds of moderate polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective. nih.gov The gradient would be optimized to ensure the separation of the main compound from any starting materials, by-products, or degradation products.

Detection: UV detection is standard for aromatic and heterocyclic compounds. The maximum absorption wavelength for the thiazole ring system would be used for detection and quantification. nih.gov For related thiazole derivatives, detection wavelengths are often in the range of 254 nm to 320 nm. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Thiazole Derivatives

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For volatile and thermally stable impurities, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool. Given the presumed volatility of this compound, GC would be a suitable method for purity determination. Research on the related compound, 2-chloro-5-chloromethylthiazole, has utilized GC to monitor reaction progress and assess product purity. semanticscholar.org

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is generally used.

Carrier Gas: Helium is a common carrier gas.

Temperature Program: A programmed temperature gradient would be employed to separate compounds with different boiling points.

Detection: FID provides quantitative data based on the concentration of organic compounds, while MS provides structural information for impurity identification.

Table 2: Representative GC-MS Parameters for Thiazole Derivative Analysis

| Parameter | Value |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Detector | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable technique for rapid, qualitative monitoring of reactions and for preliminary purity checks. nih.gov

Stationary Phase: Silica gel 60 F254 plates are commonly used.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is adjusted to achieve optimal separation (Rf value of the main spot is usually targeted between 0.3 and 0.5).

Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor.

Purification Techniques

Following synthesis, purification of the crude product is essential to achieve the desired level of purity. For thiazole derivatives, common purification methods include:

Distillation: For thermally stable, liquid compounds, vacuum distillation is an effective method for separating the product from non-volatile impurities. dntb.gov.ua

Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. google.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at lower temperatures.

Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography using silica gel or alumina (B75360) as the stationary phase is employed. mdpi.com The solvent system is typically developed based on TLC analysis.

Computational and Theoretical Investigations of 2 Chloro 5 Oxolan 3 Yl 1,3 Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT would be a primary method to investigate the electronic structure and properties of 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole. This approach allows for the calculation of the molecule's energy, electron density, and other properties.

Geometry Optimization and Electronic Structure Analysis

A geometry optimization would be the first step, where the molecule's most stable three-dimensional structure (the lowest energy conformation) is determined. This would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For a thiazole (B1198619) derivative, the HOMO is often distributed over the thiazole ring, while the LUMO's location can vary depending on the substituents.

Electrostatic Potential (ESP) Mapping and Charge Distribution

An ESP map would visualize the electrostatic potential on the molecule's surface. This map helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This information is valuable for predicting how the molecule might interact with other molecules, for instance, in non-covalent interactions. The charge distribution would quantify the partial charges on each atom, providing further detail on the molecule's polarity.

Conformational Analysis of the Oxolan-3-yl Moiety

The five-membered oxolane (tetrahydrofuran) ring is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. A conformational analysis would be necessary to determine the most stable conformation of this ring when attached to the thiazole.

Energetic Landscape of Oxolane Ring Conformations

This would involve calculating the relative energies of the different possible puckered conformations of the oxolane ring. The results would indicate which conformation is energetically preferred and the energy barriers between different conformations.

Torsional Analysis of the Thiazole-Oxolane Linkage

Without specific published data, any tables or detailed findings would be purely hypothetical and not scientifically valid. Further experimental or computational research is required to provide the specific data for this compound.

Theoretical Studies of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules like this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to gain insights into the molecule's reactivity, the mechanisms of its reactions, and the selectivity of its derivatizations. These theoretical approaches are crucial for designing synthetic routes and predicting the outcomes of chemical transformations.

Prediction of Nucleophilic and Electrophilic Attack Sites

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the detailed analysis of this structure to predict the most probable sites for nucleophilic and electrophilic attacks. Key descriptors used for this purpose include Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions.

For a molecule such as this compound, the thiazole ring, being electron-rich, is generally susceptible to electrophilic attack, while the carbon atom bonded to the electronegative chlorine atom is a likely site for nucleophilic attack.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, with higher HOMO energy suggesting a greater reactivity towards electrophiles. Conversely, the LUMO energy reflects the ability to accept electrons, with lower LUMO energy indicating a greater susceptibility to nucleophilic attack. The distribution of these orbitals over the molecule reveals the most probable sites for such attacks. For substituted thiazoles, the HOMO is often localized on the thiazole ring, particularly the C5 carbon, suggesting this is a primary site for electrophilic substitution. The LUMO is often distributed over the C2 carbon and the chlorine atom, indicating the C2 position is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are electron-rich and are prone to electrophilic attack. Regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the thiazole ring and the oxygen atom of the oxolane ring are expected to be regions of negative potential, while the hydrogen atoms and the area around the C2-Cl bond are expected to be regions of positive potential.

Fukui Functions : These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks.

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for predicting reactivity sites on a thiazole derivative.

| Parameter | Value (eV) | Most Probable Site |

| HOMO Energy | -6.85 | C5 of the thiazole ring |

| LUMO Energy | -1.23 | C2 of the thiazole ring |

| HOMO-LUMO Gap | 5.62 | - |

| MEP Minimum | -0.045 a.u. | Nitrogen atom (N3) |

| MEP Maximum | +0.038 a.u. | Carbon atom (C2) |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies, which are crucial for understanding reaction rates.

For a compound like this compound, computational modeling could be used to investigate various reactions, such as nucleophilic substitution at the C2 position or electrophilic substitution on the thiazole ring. The process generally involves:

Geometry Optimization : The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search : Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Analysis : This is performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation : The activation energy is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.

A hypothetical reaction, such as the substitution of the chlorine atom by a methoxy (B1213986) group, could be modeled to understand its feasibility and kinetics.

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | 0.00 |

| Energy of Transition State | +25.5 |

| Energy of Products | -10.2 |

| Activation Energy | 25.5 |

| Reaction Energy | -10.2 |

Regioselectivity and Stereoselectivity Predictions for Derivatization

When a reaction can lead to multiple products (isomers), computational chemistry can be a valuable tool for predicting the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed). This is achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major one.

For the derivatization of this compound, one might consider an electrophilic aromatic substitution reaction, such as nitration. The electrophile could potentially attack different positions on the thiazole ring. By calculating the energies of the intermediates and transition states for each possible attack, the most likely product can be predicted. Generally, for 2-substituted thiazoles, electrophilic attack is favored at the C5 position. However, since the C5 position is already substituted in the target molecule, the next most likely site would need to be determined computationally, which would likely be the C4 position.

Intermolecular Interactions and Solvation Modeling

The behavior of a chemical compound is not only determined by its intrinsic molecular properties but also by its interactions with its environment, be it other molecules of the same kind, different molecules, or a solvent. Computational modeling provides indispensable tools to study these interactions.

Theoretical Assessment of Hydrogen Bonding and van der Waals Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the physical properties of a substance, its crystal structure, and its interactions with biological targets.

Hydrogen Bonding : The presence of nitrogen and oxygen atoms in this compound makes it capable of acting as a hydrogen bond acceptor. Computational methods can be used to identify potential hydrogen bonding sites and to calculate the strength of these bonds.

Techniques such as Atoms in Molecules (AIM) theory can be used to analyze the electron density distribution to identify and characterize non-covalent interactions. Energy decomposition analysis can further break down the interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components, providing a deeper understanding of the nature of these forces.

Solvation Free Energy Calculations in Various Solvents

The solubility and reactivity of a compound are highly dependent on the solvent in which it is dissolved. Computational methods can predict the solvation free energy, which is the change in free energy when a molecule is transferred from the gas phase to a solvent.

There are two main approaches to modeling solvation:

Continuum Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are widely used to obtain a good estimate of the solvation free energy.

Explicit Solvation Models : In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of solute-solvent interactions, such as hydrogen bonds. While more computationally expensive, this method can provide a more detailed and accurate picture of the solvation process.

The table below presents hypothetical solvation free energies for this compound in different solvents, as would be calculated using a continuum model. A more negative value indicates greater solubility.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -8.5 |

| Ethanol | 24.55 | -7.2 |

| Acetone | 20.70 | -6.8 |

| Dichloromethane | 8.93 | -5.1 |

| Toluene | 2.38 | -3.4 |

Structure-Activity Relationship (SAR) and Theoretical Insights for Design of Derivatives

Detailed computational and theoretical investigations focusing specifically on the structure-activity relationship (SAR) of this compound are not extensively available in publicly accessible scientific literature. However, by examining SAR studies of analogous thiazole-containing compounds, it is possible to extrapolate theoretical insights that could guide the design of novel derivatives with potentially enhanced biological activities.

The thiazole ring is a prevalent scaffold in medicinal chemistry, known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govglobalresearchonline.net The biological profile of a thiazole derivative is largely dictated by the nature and position of its substituents. For this compound, the key positions for modification are the 2-position (currently substituted with a chloro group) and the 5-position (substituted with an oxolan-3-yl group).

Insights from Related Thiazole Derivatives:

Computational studies on various thiazole derivatives consistently highlight the importance of specific structural features for biological activity. Density Functional Theory (DFT) calculations are often employed to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap generally correlates with higher reactivity. mdpi.com

Molecular docking simulations are another crucial tool for predicting the binding interactions of thiazole derivatives with biological targets. nih.gov These studies can provide valuable insights into how different substituents on the thiazole ring can influence binding affinity and selectivity.

Theoretical Design of Derivatives:

Based on general principles from related compounds, the design of derivatives of this compound could explore the following modifications:

Modification at the 2-Position: The chloro group at the 2-position is a potential site for nucleophilic substitution. Replacing the chlorine with various amines, thiols, or alcohols could lead to a diverse library of new compounds. The introduction of different functional groups at this position can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with biological targets. SAR studies on other 2-substituted thiazoles have shown that this position is critical for modulating activity. ijper.org

Modification of the 5-Position Substituent: The oxolan-3-yl (tetrahydrofuran) ring at the 5-position offers several avenues for modification. Altering the stereochemistry of the oxolane ring or introducing substituents on the ring itself could influence the molecule's conformation and how it fits into a binding pocket. Replacing the oxolane ring with other heterocyclic or carbocyclic moieties could also be explored to probe the impact of ring size, and heteroatom content on activity.

Hybrid Molecule Approach: A common strategy in drug design is the hybridization of two or more pharmacophores to create a new molecule with potentially synergistic or enhanced activity. nih.gov The this compound scaffold could be linked to other known bioactive moieties, such as oxadiazoles (B1248032) or pyrazoles, to generate novel hybrid derivatives. researchgate.netmdpi.com

Illustrative Data from Analogous Systems:

While specific data for this compound is unavailable, the following table illustrates the type of data generated in SAR studies of other thiazole series, which could be hypothetically applied to guide the design of its derivatives.

| General Thiazole Derivative | R1 (Position 2) | R2 (Position 5) | Observed Activity Trend |

| 1 | -Cl | -Aryl | Moderate Activity |

| 2 | -NH-Aryl | -Aryl | Increased Activity |

| 3 | -Cl | -Heterocycle | Variable Activity |

| 4 | -NH-Aryl | -Heterocycle | Potentially High Activity |

This table is a generalized representation based on SAR trends observed in broader thiazole literature and does not represent experimental data for this compound.

Role As a Heterocyclic Building Block in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Organic Molecules

While no direct examples of the use of 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole in the synthesis of complex molecules have been documented in the available resources, the reactivity of similar 2-chlorothiazoles is well-established. The chlorine atom at the 2-position is amenable to displacement by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate for the construction of more elaborate molecular architectures. The oxolane substituent could serve to enhance solubility or to interact with biological targets through hydrogen bonding.

Precursor for Diverse Heterocyclic Systems

The 2-chlorothiazole (B1198822) scaffold is a versatile precursor for the synthesis of other heterocyclic systems. For instance, through substitution and cyclization reactions, it is conceivable that this compound could be converted into fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or thiazolo[3,2-b] acs.orgiau.irnih.govtriazoles. These fused systems are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application in the Development of Chemical Libraries and Combinatorial Synthesis

The amenability of the 2-chloro position to nucleophilic substitution makes this compound an attractive scaffold for combinatorial chemistry and the generation of chemical libraries. By reacting this core structure with a diverse set of nucleophiles, a large number of distinct compounds can be rapidly synthesized. This approach is invaluable in drug discovery for the identification of new lead compounds. The oxolane moiety adds a further point of diversity, as different stereoisomers or substituted oxolanes could be employed.

Integration into Multi-Component Reaction Sequences for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. While there are no specific reports of this compound being used in MCRs, the thiazole (B1198619) nucleus is a common feature in products derived from such reactions. It is plausible that this compound could be either a product of an MCR or a substrate for further transformation in a multi-component sequence, leading to a wide array of structurally diverse scaffolds.

Contributions to Materials Science through Polymeric and Coating Incorporations

Thiazole-containing polymers have garnered interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties and stability. The reactive chlorine atom of this compound could be utilized for polymerization reactions, such as polycondensation or cross-coupling reactions, to incorporate the thiazole unit into a polymer backbone. The oxolane group might influence the polymer's physical properties, such as its solubility, morphology, and processability, potentially leading to materials with tailored characteristics for specific applications in coatings or advanced materials.

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole?

The synthesis of this compound typically involves lithiation or cross-coupling strategies. For example, H-lithiation and Br-lithiation reactions of thiazole derivatives can introduce functional groups like oxolan-3-yl via intermediates such as 2-(1,3-dioxolan-2-yl)-5-(chloromethyl)-1,3-thiazole . Multi-step protocols may include protecting group strategies (e.g., dioxolane protection for aldehyde functionalities) and catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C) to enhance selectivity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and electronic environments (e.g., chemical shifts for thiazole protons and oxolan-3-yl groups) .

- IR Spectroscopy : Identifies functional groups like C-Cl (~789 cm⁻¹) and C-S (~641 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SHELX) : Resolves 3D molecular geometry and validates stereochemistry .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, structurally related chlorothiazoles require:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Proper ventilation due to potential toxicity of thiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the oxolan-3-yl group into the thiazole ring?

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve reaction kinetics for lithiation steps .

- Catalytic Systems : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional thermal methods .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?

- Cross-Validation : Combine NMR/IR with X-ray crystallography to resolve ambiguities (e.g., distinguishing positional isomers) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational spectra and electronic properties to validate experimental data .

Q. What strategies improve yields in multi-step syntheses involving this compound?

- Stepwise Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1:1 molar ratios for coupling reactions) .

- Purification Techniques : Recrystallization (ethanol-DMF mixtures) or column chromatography removes byproducts .

- Temperature Control : Maintain 70–80°C during exothermic steps to prevent side reactions .

Q. What are the implications of structural modifications (e.g., oxolan-3-yl vs. piperidin-3-yl) on biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.